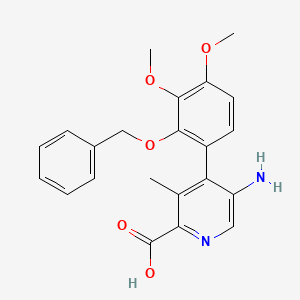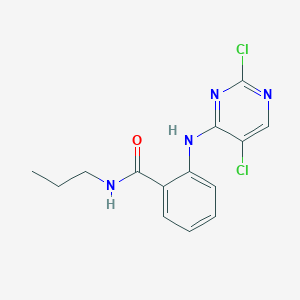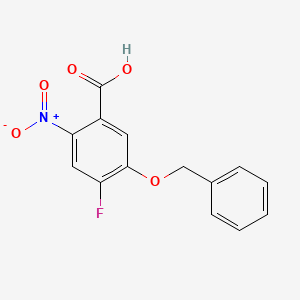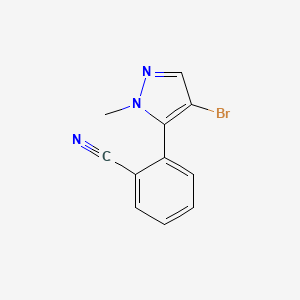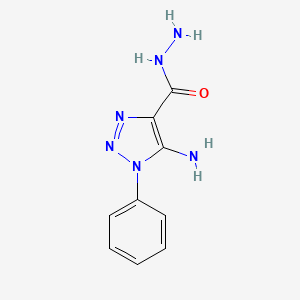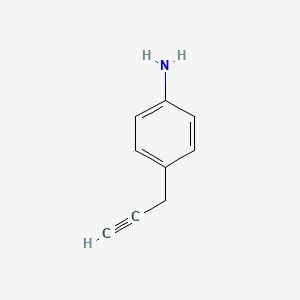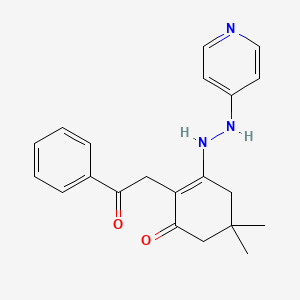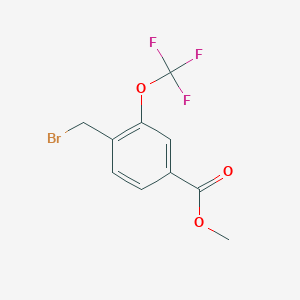![molecular formula C15H13BrN2O B13986038 2-[(2-Bromophenanthridin-6-yl)amino]ethanol CAS No. 38052-86-7](/img/structure/B13986038.png)
2-[(2-Bromophenanthridin-6-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C17H16BrNO It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol typically involves the bromination of phenanthridine followed by amination and subsequent reaction with ethanol. One common synthetic route is as follows:
Bromination: Phenanthridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated phenanthridine is then reacted with an amine, such as ethanolamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrogenated phenanthridine derivative.
Substitution: Formation of various substituted phenanthridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting cell division. This makes it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA polymerase inhibition and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound, which lacks the bromine and ethanolamine groups.
2-Bromophenanthridine: A brominated derivative without the ethanolamine group.
2-Aminophenanthridine: An aminated derivative without the bromine and ethanol groups.
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the bromine atom and the ethanolamine group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethanolamine group provides additional sites for hydrogen bonding and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
38052-86-7 |
|---|---|
Molekularformel |
C15H13BrN2O |
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
2-[(2-bromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13BrN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChI-Schlüssel |
BTIAMWCNOZLNRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


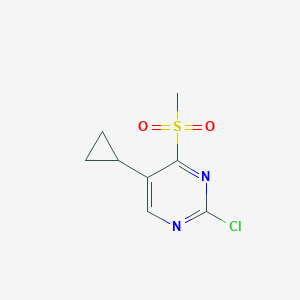
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

